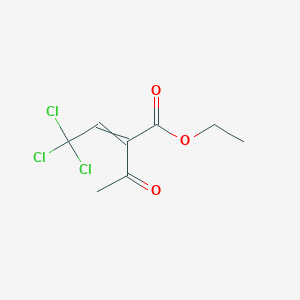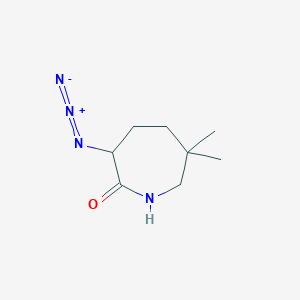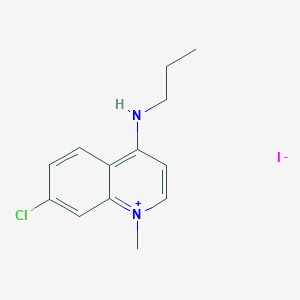
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is a quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with propylamine to form 7-chloro-4-(propylamino)quinoline.
Quaternization: The resulting compound is then quaternized with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The compound can undergo further nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to its biological effects.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Used in the synthesis of antimalarial drugs like chloroquine.
Uniqueness
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quaternary ammonium group enhances its solubility and reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
64618-59-3 |
|---|---|
分子式 |
C13H16ClIN2 |
分子量 |
362.64 g/mol |
IUPAC 名称 |
7-chloro-1-methyl-N-propylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C13H15ClN2.HI/c1-3-7-15-12-6-8-16(2)13-9-10(14)4-5-11(12)13;/h4-6,8-9H,3,7H2,1-2H3;1H |
InChI 键 |
SFHAOKRSIKJKCR-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


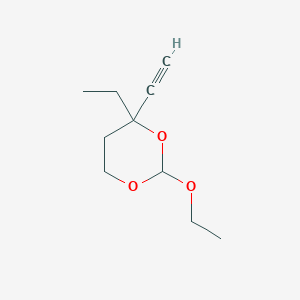

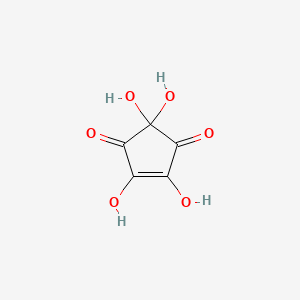
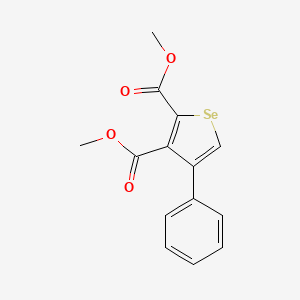
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
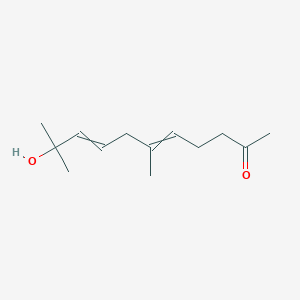

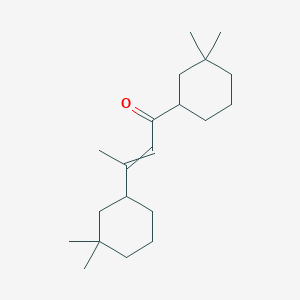

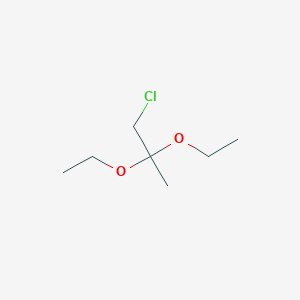
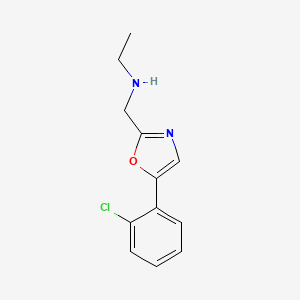
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
